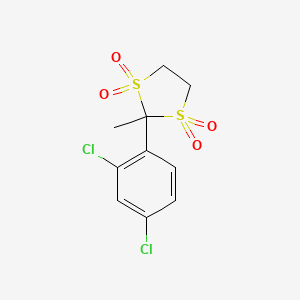

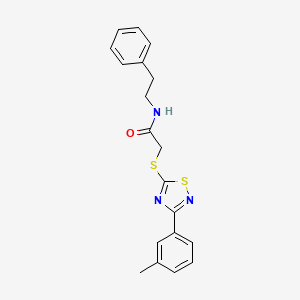

![molecular formula C19H16Cl2N2O2S B2886190 1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole CAS No. 394236-82-9](/img/structure/B2886190.png)

1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple aromatic rings and heteroatoms. The pyrazole ring, being aromatic, contributes to the overall stability of the molecule. The chlorophenyl and chlorophenoxy groups are electron-withdrawing, which could have implications for the reactivity of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure and the functional groups present. For example, the presence of the chloro groups and the aromatic rings suggests that it is likely to be relatively non-polar and may have low solubility in water .Scientific Research Applications

Synthesis and Characterization

1-[(4-chlorophenoxy)acetyl]-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole derivatives are synthesized through various chemical reactions involving chalcones, acetyl pyrazoles, and other precursors. These compounds are characterized using physicochemical and spectroscopic methods, including IR, NMR, and X-ray crystallography. The synthesis often involves cyclization and acetylation steps, yielding compounds with potential fluorescent properties and various biological activities (A. Hasan, Asghar Abbas, & M. Akhtar, 2011; G. Thirunarayanan & K. Sekar, 2016).

Molecular Docking and In Vitro Screening

Research into the derivatives of 1H-pyrazole includes molecular docking and in vitro screening to assess their potential antimicrobial and antioxidant activities. These studies help in understanding the binding energies of these compounds against various target proteins, offering insights into their pharmacological potentials (E. M. Flefel, W. El-Sofany, M. El-Shahat, Arshi Naqvi, & E. Assirey, 2018).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory properties of synthesized 1H-pyrazole derivatives are notable areas of research. Studies have shown that some derivatives exhibit significant antibacterial activities, potentially offering new avenues for the development of antimicrobial agents (A. Asiri & Salman A. Khan, 2011).

Catalytic Applications

Compounds containing the 1H-pyrazole moiety have been explored for their catalytic properties, including their role in transfer hydrogenation reactions. These studies provide a foundation for developing new catalysts for various chemical transformations (Makhosazane N. Magubane, M. Alam, S. Ojwach, & O. Munro, 2017).

Structural and Spectroscopic Analysis

Further research involves detailed structural and spectroscopic analysis to understand the chemical and physical properties of these compounds better. This includes studying their crystal structures and conducting DFT calculations to predict their behavior in various conditions (Huan-mei Guo, 2008).

Future Directions

properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N2O2S/c1-12-19(26-17-9-5-15(21)6-10-17)13(2)23(22-12)18(24)11-25-16-7-3-14(20)4-8-16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHRVEWDQUMMEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)Cl)C)SC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-1-{4-[(4-chlorophenyl)sulfanyl]-3,5-dimethyl-1H-pyrazol-1-yl}ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[diethoxyphosphoryl-(2-fluorophenyl)methyl]aniline](/img/structure/B2886109.png)

![(4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)(1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2886112.png)

![N-(3-fluoro-4-methylphenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide](/img/structure/B2886113.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2886116.png)

![2-((2-chlorobenzyl)thio)-5-(4-ethoxyphenyl)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![2-[4,4-Difluoro-1-(2-fluorophenyl)cyclohexyl]acetic acid](/img/structure/B2886124.png)

![3-(((2-Chlorophenyl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2886125.png)